molecular formula C16H28N2O6 B6977071 tert-butyl (2R)-2-[[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamoyl]azetidine-1-carboxylate

tert-butyl (2R)-2-[[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamoyl]azetidine-1-carboxylate

Cat. No.: B6977071
M. Wt: 344.40 g/mol
InChI Key: BFEYHSIHXAZLMH-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2R)-2-[[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamoyl]azetidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a dioxane ring, and an azetidine ring

Properties

IUPAC Name

tert-butyl (2R)-2-[[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamoyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-14(2,3)24-13(21)18-7-6-11(18)12(20)17-16(8-19)9-22-15(4,5)23-10-16/h11,19H,6-10H2,1-5H3,(H,17,20)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEYHSIHXAZLMH-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(CO)NC(=O)C2CCN2C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC(CO1)(CO)NC(=O)[C@H]2CCN2C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-[[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamoyl]azetidine-1-carboxylate typically involves multiple steps:

    Formation of the dioxane ring: This can be achieved through the reaction of a diol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the azetidine ring: This step often involves the cyclization of an appropriate precursor, such as an amino alcohol, under basic conditions.

    Attachment of the tert-butyl group: This is usually done via esterification or amidation reactions using tert-butyl chloroformate or tert-butyl isocyanate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and the use of microreactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction: The carbonyl groups in the dioxane ring can be reduced to alcohols.

    Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe or inhibitor for studying enzyme activities and metabolic pathways. Its structural features could be exploited to design molecules with specific biological activities.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-[[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2R)-2-[[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamoyl]pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    tert-Butyl (2R)-2-[[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamoyl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of an azetidine ring.

Uniqueness

The uniqueness of tert-butyl (2R)-2-[[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamoyl]azetidine-1-carboxylate lies in its combination of a tert-butyl group, a dioxane ring, and an azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.